2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

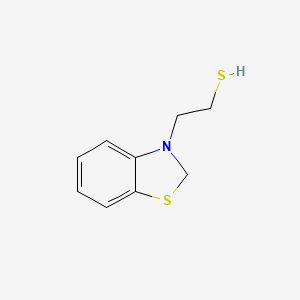

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound features a benzothiazole ring attached to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents under acidic or basic conditions.

Attachment of Ethane-1-thiol Group: The ethane-1-thiol group can be introduced by reacting the benzothiazole derivative with an appropriate alkylating agent, such as ethylene bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Various benzothiazole derivatives.

Substitution: Compounds with different functional groups replacing the thiol group.

Scientific Research Applications

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The benzothiazole ring may interact with biological receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

2-Mercaptobenzothiazole: Similar structure but lacks the ethane-1-thiol group.

Benzothiazole: The parent compound without any substituents.

2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure with an ethanol group instead of a thiol group.

Uniqueness

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol is unique due to the presence of both the benzothiazole ring and the ethane-1-thiol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol, a derivative of benzothiazole, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzothiazole ring linked to an ethane thiol group. Its molecular formula is C9H11NS2, and it features notable chemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study focusing on 2-mercaptobenzothiazole derivatives found that several compounds demonstrated potent antibacterial activity comparable to standard antibiotics such as levofloxacin. Notably, compounds 2b and 2i showed minimum inhibitory concentrations (MIC) lower than or equal to that of levofloxacin against various bacterial strains, including E. coli and S. aureus .

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison to Levofloxacin |

|---|---|---|---|

| 2b | E. coli | 12 | Lower |

| 2i | S. aureus | 10 | Equal |

| 2c | B. subtilis | 15 | Lower |

Furthermore, these compounds exhibited significant antibiofilm activity, which is crucial for combating chronic infections associated with biofilm formation .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. In vitro assays revealed that certain derivatives, particularly those linked with heterocyclic amines, exhibit potent cytotoxic effects against various cancer cell lines. For instance, compound 7e demonstrated remarkable efficacy against HepG2 cells with an IC50 value of 1.2 nM .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 7e | HepG2 | 1.2 |

| 7d | A431 | 20 |

| 7f | SW620 | 4.3 |

The mechanism of action for these anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 7e was shown to induce apoptosis in a concentration-dependent manner in HepG2 cells . Flow cytometric analysis indicated increasing percentages of apoptotic cells with higher concentrations of the compound.

The biological activities of benzothiazole derivatives can be attributed to their ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies suggest that these compounds may inhibit critical enzymes or pathways essential for cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Antibacterial Case Study : A series of synthesized benzothiazole derivatives were tested against multi-drug resistant strains, demonstrating a significant reduction in bacterial load in vitro and suggesting potential for further development as novel antibiotics.

- Anticancer Case Study : Research involving the treatment of various cancer cell lines with benzothiazole derivatives showed not only cytotoxic effects but also a marked decrease in tumor growth in animal models when treated with specific compounds.

Properties

IUPAC Name |

2-(2H-1,3-benzothiazol-3-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c11-6-5-10-7-12-9-4-2-1-3-8(9)10/h1-4,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYDWJHEMIAHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C2=CC=CC=C2S1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668499 |

Source

|

| Record name | 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-75-0 |

Source

|

| Record name | 2-(1,3-Benzothiazol-3(2H)-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.